1-(2-Methylbenzyl)piperidine-3-carboxylic acid
Overview
Description
1-(2-Methylbenzyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C14H20NO2. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of a benzyl group attached to the nitrogen atom and a carboxylic acid group on the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methylbenzyl)piperidine-3-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of 2-methylbenzyl chloride with piperidine-3-carboxylic acid under basic conditions. The reaction typically requires a strong base, such as sodium hydroxide, to deprotonate the carboxylic acid, facilitating the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylbenzyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound, potentially forming derivatives with different functional groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles replace the benzyl group with other functional groups.
Major Products Formed:
Oxidation Products: Derivatives with additional oxygen-containing functional groups.
Reduction Products: Alcohols derived from the reduction of the carboxylic acid group.
Substitution Products: Compounds with different substituents on the benzyl group.
Scientific Research Applications
1-(2-Methylbenzyl)piperidine-3-carboxylic acid has found applications in various scientific research areas:
Chemistry: It serves as a building block in organic synthesis, aiding in the construction of more complex molecules.
Biology: The compound can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific biological pathways.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
1-(2-Methylbenzyl)piperidine-3-carboxylic acid is structurally similar to other piperidine derivatives, such as 1-(3-methylbenzyl)piperidine-4-carboxylic acid and nipecotic acid derivatives. These compounds share the piperidine ring and benzyl group but differ in the position of the methyl group and the carboxylic acid location on the ring. The uniqueness of this compound lies in its specific structural features, which can influence its reactivity and biological activity.
Comparison with Similar Compounds
1-(3-Methylbenzyl)piperidine-4-carboxylic acid
Nipecotic acid derivatives
Other substituted piperidine-3-carboxylic acids
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Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11-5-2-3-6-12(11)9-15-8-4-7-13(10-15)14(16)17/h2-3,5-6,13H,4,7-10H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQYQFAXHRNQCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCCC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401816 | |
Record name | 1-[(2-Methylphenyl)methyl]piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
896047-10-2 | |
Record name | 1-[(2-Methylphenyl)methyl]piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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